2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a structurally complex acetamide derivative featuring a quinolinone core substituted with a 4-chlorobenzoyl group at position 3, dimethoxy groups at positions 6 and 7, and an N-linked 2,4-dimethoxyphenylacetamide moiety.
Properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O7/c1-35-18-9-10-21(23(11-18)36-2)30-26(32)15-31-14-20(27(33)16-5-7-17(29)8-6-16)28(34)19-12-24(37-3)25(38-4)13-22(19)31/h5-14H,15H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZFFQYIEBJKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the quinoline core using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Final Coupling: The final step involves coupling the quinoline derivative with N-(2,4-dimethoxyphenyl)acetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The presence of the chlorobenzoyl group may enhance its binding affinity to certain proteins, leading to its biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Target Compound :
- Core: 1,4-dihydroquinolin-4-one (quinolinone).
- Key Substituents: 4-Chlorobenzoyl at position 3. 6,7-Dimethoxy groups on the quinolinone ring. N-(2,4-dimethoxyphenyl)acetamide side chain.
Analog 1 : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()
- Core : Quinazoline-2,4-dione.
- Key Substituents :
- Dichlorophenylmethyl group.
- Acetamide linked to the quinazoline dione.
- Activity : Demonstrated anticonvulsant properties in preclinical studies .
- Structural Contrast: The quinazoline dione core lacks methoxy groups but includes a thiourea-derived dione structure, which may enhance hydrogen-bonding interactions compared to the quinolinone core.
Analog 2 : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Core : Pyrazol-4-yl ring.
- Key Substituents :
- 3,4-Dichlorophenyl and phenyl groups.
- Acetamide linked to the pyrazole ring.
- Activity : Primarily studied for ligand coordination and crystallographic behavior due to conformational flexibility .
- Structural Contrast: The pyrazole core introduces a different heterocyclic scaffold, which may limit π-π stacking interactions compared to the planar quinolinone system.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog 1 (Quinazoline Dione) | Analog 2 (Pyrazole Derivative) |
|---|---|---|---|
| Solubility | Likely higher due to four methoxy groups | Moderate (chlorine reduces polarity) | Low (dichlorophenyl increases logP) |
| Lipophilicity (logP) | Estimated lower (polar methoxy groups) | Higher (dichloro substituents) | Highest (dichloro + phenyl groups) |
| Conformational Flexibility | Restricted by rigid quinolinone core | Moderate (dione allows planar H-bonding) | High (pyrazole and dichlorophenyl rotation) |
Biological Activity
The compound 2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide , also referred to as JNJ-62123952, is a synthetic small molecule with significant potential in therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activities, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 494.9 g/mol. The structure features a quinoline core known for its diverse biological activities. The presence of methoxy groups and an acetamide moiety contributes to its chemical reactivity and biological properties.
Research indicates that JNJ-62123952 exhibits kinase inhibitory activity , particularly targeting:
- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
- FGFR1 (Fibroblast Growth Factor Receptor 1)
These kinases are crucial in processes such as angiogenesis and tumor growth. Inhibition of these pathways suggests potential anti-cancer and anti-angiogenic effects .
Anticancer Properties
In vitro and in vivo studies have demonstrated the ability of JNJ-62123952 to suppress the growth and proliferation of various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Colon Cancer
These studies indicate that the compound may effectively reduce tumor size and inhibit metastasis .
Table: Summary of Biological Activities
Case Study 1: Breast Cancer Model
In a study evaluating the effects of JNJ-62123952 on breast cancer cell lines, researchers observed a significant reduction in cell viability at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Case Study 2: Lung Cancer Xenograft Model
In vivo studies using lung cancer xenografts demonstrated that treatment with JNJ-62123952 led to a marked decrease in tumor size compared to control groups. This effect was attributed to the compound's ability to inhibit angiogenesis by blocking VEGFR2 signaling pathways.
Interaction Studies
Initial interaction studies suggest that JNJ-62123952 interacts specifically with kinases involved in signaling pathways related to cell proliferation and survival. Further research is required to elucidate its full interaction profile and potential off-target effects .
Q & A
Q. What are the critical steps and considerations for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step organic reactions, typically including:
Quinoline Core Formation : Cyclization of substituted anilines with diketones or via Pfitzinger reaction to construct the 1,4-dihydroquinolin-4-one scaffold .
Functionalization : Introduction of the 4-chlorobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution .
Acetamide Coupling : Reaction of the quinoline intermediate with 2,4-dimethoxyphenylamine using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane .
Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization (ethyl acetate/hexane) .
Q. Key Considerations :
- Temperature control during acylation (0–5°C to avoid side reactions) .
- Use of anhydrous solvents (e.g., DMF) for moisture-sensitive steps .
- Monitoring reaction progress via TLC (Rf ~0.5 in 8% MeOH/CH₂Cl₂) .
Q. Which spectroscopic and chromatographic techniques are optimal for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and acetamide NH (δ 8.5–9.0 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) signals at δ 165–175 ppm and quinoline C4-oxo at δ 180–185 ppm .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ and fragmentation patterns .
Data Cross-Validation : Compare experimental results with computational predictions (e.g., PubChem CID-specific data) .
Q. What in vitro assays are recommended for preliminary biological evaluation?
Methodological Answer:
- Antimicrobial Activity :
- Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening :
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition :
- Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes .
Controls : Include standard inhibitors (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways or predict bioactivity?
Methodological Answer:
- Reaction Design :
- Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., acylation) .
- Software: Gaussian or ORCA with B3LYP/6-31G(d) basis set .
- Molecular Docking :
- Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. Focus on H-bonding with methoxy groups and chlorobenzoyl interactions .
- MD Simulations :
- GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Validation : Compare computational binding affinities with experimental IC₅₀ values .
Q. How to resolve contradictions in bioactivity data across different assay models?
Methodological Answer:
- Troubleshooting Workflow :
- Assay Replication : Repeat assays in triplicate under standardized conditions (pH, temperature) .
- Solubility Check : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
- Target Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Metabolite Screening : LC-MS to rule out compound degradation in cell-based assays .
Case Study : Discrepancies in IC₅₀ values may arise from differential cell permeability—address via logP optimization (e.g., adding polar groups) .
Q. What strategies improve enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Resolution :
- Use chiral stationary phases (e.g., Chiralpak AD-H) for preparative HPLC .
- Asymmetric Catalysis :
- Employ Evans’ oxazaborolidine catalysts for stereoselective acylation .
- Crystallization-Induced Diastereomer Resolution :
- Form diastereomeric salts with (R)- or (S)-mandelic acid .
Q. Analytical Confirmation :
- Compare experimental CD spectra with DFT-simulated spectra .
Q. How to optimize reaction parameters using statistical design of experiments (DoE)?
Methodological Answer:
- Factorial Design :
- Variables: Temperature (40–80°C), solvent (DMF vs. THF), catalyst loading (5–15 mol%).
- Response: Yield (%) and purity (HPLC area %) .
- Software Tools :
- JMP or Minitab for ANOVA analysis to identify significant factors .
- Case Study :
- A central composite design (CCD) reduced reaction time from 24 h to 8 h while maintaining >90% yield .
Q. What are the dominant degradation pathways under accelerated stability conditions?
Methodological Answer:
- Forced Degradation Studies :
- Oxidative : 3% H₂O₂ at 40°C for 24 h—monitor via HPLC for quinoline N-oxide formation .
- Hydrolytic : pH 1.0 (HCl) and pH 13.0 (NaOH) at 60°C—detect cleavage of the acetamide bond .
- Photolytic : ICH Q1B guidelines (1.2 million lux-hours) to assess methoxy group stability .
Q. Mitigation Strategies :
- Lyophilization for long-term storage .
- Use of amber glass vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
